Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate
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Overview
Description
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class
Mechanism of Action
Target of Action
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a derivative of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, such as adenine and guanine . These compounds have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Mode of Action
Based on its structural similarity to other imidazopyrimidines, it may interact with its targets (such as gaba receptors or p38 mapk) to modulate their function . This could result in changes to cellular signaling pathways, leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a GABA receptor agonist, it could enhance inhibitory neurotransmission in the central nervous system. If it inhibits p38 MAPK, it could modulate inflammatory responses and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, it could potentially alter neuronal activity if it acts on GABA receptors, or it could modulate immune responses if it inhibits p38 MAPK .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of this compound. For example, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine occurs only under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another member of the imidazopyrimidine class with similar structural features but different functional groups.
Pyrido[1,2-a]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.
Uniqueness
Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester and hydroxyl groups
Properties
IUPAC Name |
ethyl 2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWNXKFVAOSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C=CN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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